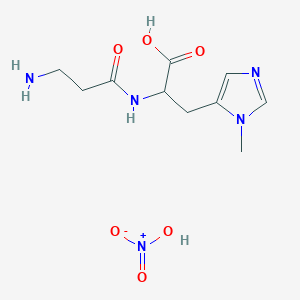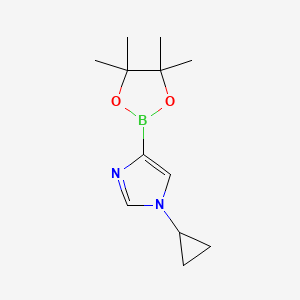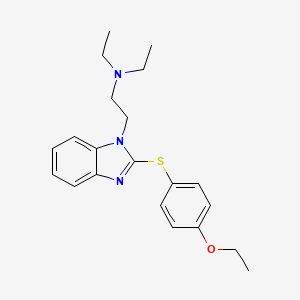![molecular formula C7H2Br2ClNS B12818609 5,6-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1209460-20-7](/img/structure/B12818609.png)
5,6-Dibromo-2-chlorobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-2-chlorobenzo[d]thiazole is a heterocyclic compound that contains bromine, chlorine, and sulfur atoms within its structure. This compound is part of the benzo[d]thiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-2-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the following steps:
Starting Material: Benzo[d]thiazole.
Bromination: The benzo[d]thiazole is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 5 and 6 positions.
Chlorination: The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and a suitable catalyst.
Chlorination: Employing industrial chlorinating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromo-2-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted benzo[d]thiazole derivatives can be formed.
Oxidized or Reduced Forms: Products with altered oxidation states, useful in different chemical applications.
Aplicaciones Científicas De Investigación
5,6-Dibromo-2-chlorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly in anti-cancer and anti-microbial research.
Biological Studies: Investigated for its role in inhibiting specific enzymes or pathways in biological systems.
Materials Science: Employed in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5,6-Dibromo-2-chlorobenzo[d]thiazole exerts its effects depends on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity.
Pathway Modulation: It may interact with specific molecular targets, altering signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-2-bromobenzo[d]thiazole: Similar structure but with different halogen substitutions.
2,5,6-Tribromobenzo[d]thiazole: Contains three bromine atoms instead of a combination of bromine and chlorine.
Uniqueness
5,6-Dibromo-2-chlorobenzo[d]thiazole is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in targeted research and industrial applications.
Propiedades
Número CAS |
1209460-20-7 |
|---|---|
Fórmula molecular |
C7H2Br2ClNS |
Peso molecular |
327.42 g/mol |
Nombre IUPAC |
5,6-dibromo-2-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
Clave InChI |
BMIQIBYMSHYRSP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)SC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
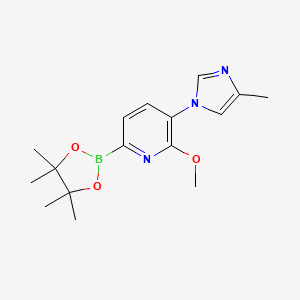


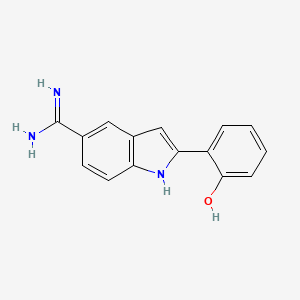
![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12818577.png)
